2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole
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Overview
Description
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole is a heterocyclic compound that features a unique structure combining an indole core with a dioxolo ring system and two fluorine atoms. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of fluorinating agents in a controlled environment ensures the efficient incorporation of fluorine atoms into the indole structure .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced indole derivatives, and substituted indole compounds with various functional groups .
Scientific Research Applications
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5H-[1,3]Dioxolo[4,5-f]indole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione: Contains additional oxo groups, altering its reactivity and applications.
7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Features a methyl and sulfonyl group, providing distinct biological activities.
Uniqueness
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)13-7-3-5-1-2-12-6(5)4-8(7)14-9/h1-4,12H |
InChI Key |
IOTHRZZVJAECLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)OC(O3)(F)F |
Origin of Product |
United States |
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